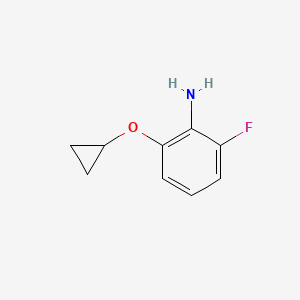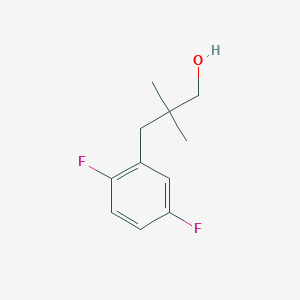
2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzaldehyde group attached to the pyrazole ring, which is further substituted with three methyl groups at positions 3, 4, and 5. The structural uniqueness of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One efficient method involves using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . This method is environmentally friendly, simple to operate, and provides good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzyl alcohol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
The mechanism of action of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is largely dependent on its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
3,4,5-Trimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzaldehyde group.
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzoic acid: An oxidized form of the compound.
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzyl alcohol: A reduced form of the compound.
Uniqueness: 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the benzaldehyde group and the highly substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
2-(3,4,5-trimethylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-10(2)14-15(11(9)3)13-7-5-4-6-12(13)8-16/h4-8H,1-3H3 |
InChIキー |
HRGJUZARYVXBHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C)C2=CC=CC=C2C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



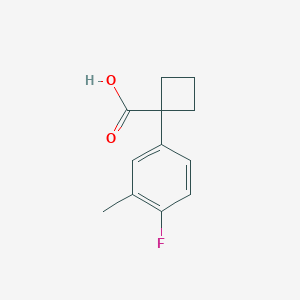
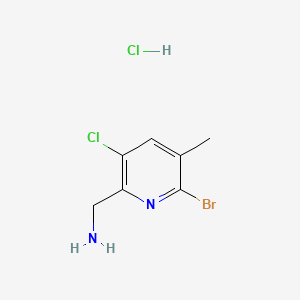
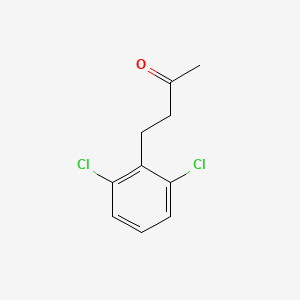
![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)
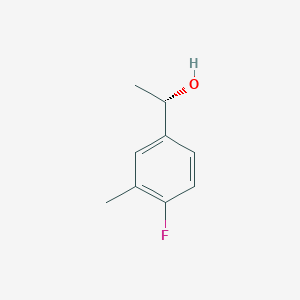
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
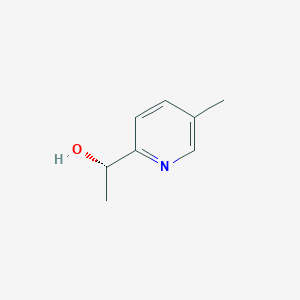
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)


![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)
